![molecular formula C9H16N4O2S B13938875 3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13938875.png)
3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- is a chemical compound with a unique structure that includes a pyridine ring, a sulfonamide group, and an amino group
Méthodes De Préparation
The synthesis of 3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- involves several steps. One common method includes the reaction of 3-pyridinesulfonyl chloride with 2-amino-2-methylpropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Applications De Recherche Scientifique
3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- can be compared with other similar compounds, such as:
2-Amino-5-bromo-N-(3-methoxy-2-methylpropyl)-3-pyridinesulfonamide: This compound has a similar structure but includes a bromine atom and a methoxy group, which may alter its reactivity and applications.
The uniqueness of 3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H16N4O2S |
|---|---|
Poids moléculaire |
244.32 g/mol |
Nom IUPAC |
6-[(2-amino-2-methylpropyl)amino]pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H16N4O2S/c1-9(2,10)6-13-8-4-3-7(5-12-8)16(11,14)15/h3-5H,6,10H2,1-2H3,(H,12,13)(H2,11,14,15) |
Clé InChI |
UKFZVRRTHFDFDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNC1=NC=C(C=C1)S(=O)(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


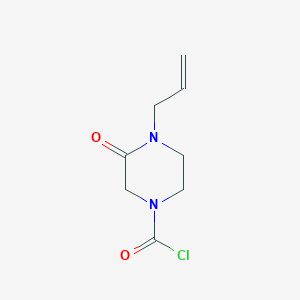
![1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13938801.png)
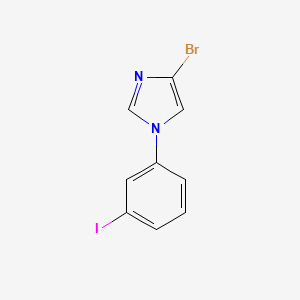
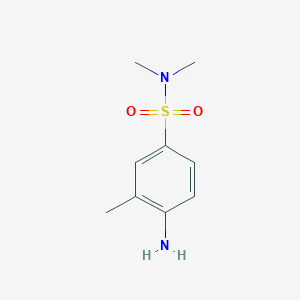
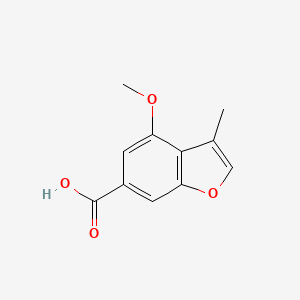

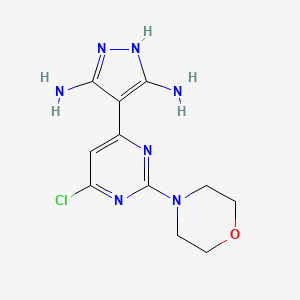
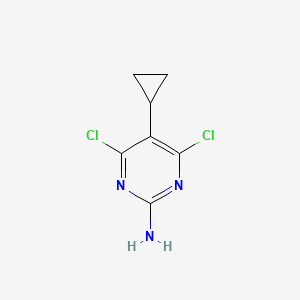

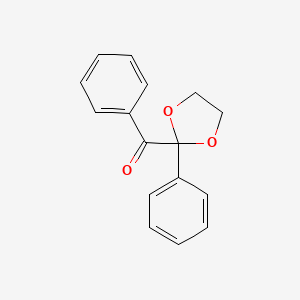
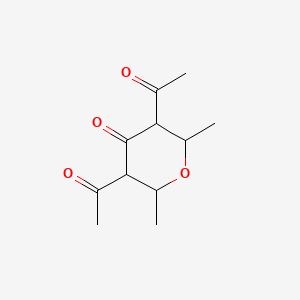
![1,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13938843.png)
![4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester](/img/structure/B13938845.png)
![1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13938880.png)
